Technical Guide: (S)-Nor-Verapamil-d6
Technical Guide: (S)-Nor-Verapamil-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Nor-Verapamil-d6, a deuterated analog of the primary active metabolite of Verapamil. This document covers its chemical properties, its role in the metabolic pathway of Verapamil, and its application as an internal standard in bioanalytical method development and validation.
Chemical and Physical Properties
(S)-Nor-Verapamil-d6 is a stable isotope-labeled form of (S)-Nor-Verapamil. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Verapamil and its metabolites in biological matrices.
| Property | Value | Reference |
| Chemical Name | (S)-5-((3,4-dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-1,1,1,3,3,3-d6)pentanenitrile hydrochloride | [1] |
| Alternate CAS Number | 147158-72-3 | [1][2][3] |
| Racemic CAS Number | 1329651-21-9 | [1][2][4][5] |
| Unlabelled CAS Number | 67018-85-3 | [3] |
| Molecular Formula | C₂₆H₃₀D₆N₂O₄ • HCl | [1] |
| Molecular Weight | 483.07 g/mol | [1][5] |
| Appearance | Off-white solid | [3] |
| Storage | 2-8 °C | [3] |
| Application | Internal standard for bioanalytical methods, metabolite of Verapamil. | [4][6] |
Metabolic Pathway of Verapamil
Verapamil undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The N-demethylation of Verapamil to its active metabolite, Norverapamil, is a key pathway. This process is stereoselective, with a preference for the S-enantiomer of Verapamil.[7][8]
The primary enzymes involved in the formation of Norverapamil are CYP3A4, CYP3A5, and CYP2C8.[9] While CYP3A5 metabolizes both R- and S-Verapamil to their respective Norverapamil enantiomers at similar rates, CYP3A4 shows a preference for producing Norverapamil from S-Verapamil.[9] Norverapamil itself is further metabolized to other secondary metabolites.[7]
Metabolism of Verapamil to Norverapamil.
Experimental Protocols
(S)-Nor-Verapamil-d6 is primarily used as an internal standard in the quantification of Verapamil and Norverapamil in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction
A common method for extracting Verapamil, Norverapamil, and the deuterated internal standards from plasma is liquid-liquid extraction.
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To 50 µL of human plasma, add the internal standards ((S)-Verapamil-d6 and (S)-Nor-Verapamil-d6).
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Vortex the mixture.
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Add an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane).
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Vortex vigorously to ensure thorough mixing.
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Centrifuge to separate the organic and aqueous layers.
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Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The separation and detection of the analytes are achieved using a chiral chromatographic column and a triple quadrupole mass spectrometer.
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Chromatographic Column: A chiral column, such as Chiralcel OD-RH (150 × 4.6 mm, 5 µm), is used to separate the (R)- and (S)-enantiomers of Verapamil and Norverapamil.[10]
-
Mobile Phase: A typical mobile phase consists of an acidic aqueous solution and an organic solvent, for example, 0.05% trifluoroacetic acid in water–acetonitrile (70:30, v/v).[10]
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Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) and positive ion modes is used for detection and quantification.[10]
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical study using (S)-Nor-Verapamil-d6.
Bioanalytical experimental workflow.
Quantitative Data
The use of (S)-Nor-Verapamil-d6 as an internal standard allows for the development of robust and accurate bioanalytical methods. The following table summarizes validation parameters from a study quantifying Verapamil and Norverapamil enantiomers in human plasma.[10]
| Parameter | (R)-Verapamil | (S)-Verapamil | (R)-Norverapamil | (S)-Norverapamil |
| Concentration Range (ng/mL) | 1.0–250.0 | 1.0–250.0 | 1.0–250.0 | 1.0–250.0 |
| Absolute Recovery (%) | 91.1 - 108.1 | 91.1 - 108.1 | 91.1 - 108.1 | 91.1 - 108.1 |
| Matrix Factor | 0.96–1.07 | 0.96–1.07 | 0.96–1.07 | 0.96–1.07 |
| Resolution Factor | 1.4 | 1.4 | 1.9 | 1.9 |
| Capacity Factor | 2.45 | 3.05 | 2.27 | 3.13 |
Conclusion
(S)-Nor-Verapamil-d6 is an essential tool for researchers and drug development professionals working with Verapamil. Its use as a stable isotope-labeled internal standard enables the accurate and precise quantification of Verapamil and its active metabolite, Norverapamil, in complex biological matrices. The detailed understanding of Verapamil's metabolism and the availability of high-quality reference standards like (S)-Nor-Verapamil-d6 are crucial for pharmacokinetic and bioequivalence studies.
References
- 1. S-Nor-Verapamil-D6 | CAS | LGC Standards [lgcstandards.com]
- 2. S-Nor-Verapamil-D6 | CAS | LGC Standards [lgcstandards.com]
- 3. S-Nor Verapamil.HCl-D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemwhat.com [chemwhat.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
